molecular formula C24H25N5O2 B271881 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Número de catálogo B271881
Peso molecular: 415.5 g/mol
Clave InChI: MTVFOVQOCIHFDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine, commonly known as EHT 5372, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mecanismo De Acción

EHT 5372 is a selective and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular signaling pathways in the brain. PDE10A is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. By inhibiting PDE10A, EHT 5372 increases the levels of cAMP and cGMP, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that EHT 5372 improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EHT 5372 has a good safety profile and does not produce significant side effects at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of EHT 5372 is its selectivity for PDE10A, which reduces the risk of off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of EHT 5372 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on EHT 5372. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of EHT 5372. Finally, the use of EHT 5372 in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
In conclusion, EHT 5372 is a promising compound with potential applications in various fields. The compound's selectivity for PDE10A and its neuroprotective and anti-inflammatory effects make it a potential candidate for the treatment of neurodegenerative diseases and pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of EHT 5372.

Métodos De Síntesis

The synthesis of EHT 5372 involves a multi-step process that begins with the reaction of 4-hydroxybenzyl alcohol with ethyl 3-bromopropionate to form 3-ethoxy-4-(4-hydroxybenzyl)butanoic acid ethyl ester. This intermediate compound is then reacted with sodium azide to form the corresponding tetrazole. The final step involves the reaction of the tetrazole with 4-(chloromethyl)phenylacetonitrile to form EHT 5372.

Aplicaciones Científicas De Investigación

EHT 5372 has potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has been shown to have neuroprotective effects, and it has been suggested that it could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EHT 5372 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Propiedades

Nombre del producto

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Fórmula molecular

C24H25N5O2

Peso molecular

415.5 g/mol

Nombre IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-phenylethanamine

InChI

InChI=1S/C24H25N5O2/c1-2-30-23-17-20(18-25-16-15-19-9-5-3-6-10-19)13-14-22(23)31-24-26-27-28-29(24)21-11-7-4-8-12-21/h3-14,17,25H,2,15-16,18H2,1H3

Clave InChI

MTVFOVQOCIHFDS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

SMILES canónico

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.